2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid
Overview
Description
2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid is an organic compound that belongs to the class of phenylacetic acids It is characterized by the presence of a benzyloxy group and a methoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid typically involves the reaction of 3-(benzyloxy)-4-methoxybenzaldehyde with a suitable reagent to introduce the acetic acid moiety. One common method involves the use of a Grignard reagent followed by oxidation to yield the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial methods may also include purification steps like recrystallization or chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of 3-(benzyloxy)-4-methoxybenzoic acid.
Reduction: Formation of 2-(3-(benzyloxy)-4-methoxyphenyl)ethanol.
Substitution: Formation of derivatives with various substituents replacing the methoxy group.
Scientific Research Applications
2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
2-(4-Methoxyphenyl)acetic acid: Lacks the benzyloxy group, resulting in different chemical properties and reactivity.
2-(3-Methoxyphenyl)acetic acid: Similar structure but with the methoxy group in a different position, affecting its chemical behavior.
2-(3-(Benzyloxy)phenyl)acetic acid: Similar but without the methoxy group, leading to variations in its applications and reactivity.
Uniqueness: 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid is unique due to the presence of both benzyloxy and methoxy groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for diverse chemical reactions and makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(4-methoxy-3-phenylmethoxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-19-14-8-7-13(10-16(17)18)9-15(14)20-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWWJUKMWNYILA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50299649 | |
Record name | [3-(Benzyloxy)-4-methoxyphenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50299649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5487-33-2 | |
Record name | 5487-33-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131754 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [3-(Benzyloxy)-4-methoxyphenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50299649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Benzyloxy-4-methoxy-phenyl)-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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